4-Methylazetidin-2-one

Descripción general

Descripción

4-Methylazetidin-2-one is a chemical compound with the CAS Number: 5303-64-0 . It has a molecular weight of 85.11 . The compound is liquid in its physical form .

Molecular Structure Analysis

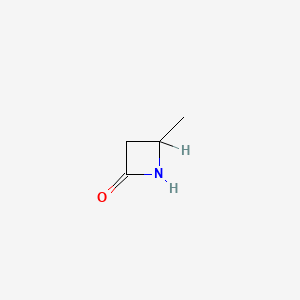

The IUPAC name for 4-Methylazetidin-2-one is 4-methyl-2-azetidinone . The InChI code for this compound is 1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6) .Physical And Chemical Properties Analysis

4-Methylazetidin-2-one is a liquid at room temperature . It has a molecular weight of 85.11 .Aplicaciones Científicas De Investigación

Vibrational Circular Dichroism (VCD) Studies

Researchers have investigated the chiroptical properties of 4-Methylazetidin-2-one using VCD spectroscopy. By comparing experimental spectra with ab initio predictions, they gain insights into its conformational preferences and electronic transitions .

Materials Science and Polymer Chemistry

4-Methylazetidin-2-one derivatives find applications in polymerization reactions. Their incorporation into polymer chains can enhance material properties, such as solubility, thermal stability, and mechanical strength.

Safety and Hazards

The safety information available indicates that 4-Methylazetidin-2-one has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4-methylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSFNEZQRPOHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylazetidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-Methylazetidin-2-one?

A: 4-Methylazetidin-2-one is a simple β-lactam characterized by a four-membered ring containing a nitrogen atom and a carbonyl group. The "4-methyl" designation indicates a methyl group attached to the fourth carbon atom in the ring. [, ]

Q2: How does the structure of 4-Methylazetidin-2-one influence its chiroptical properties?

A: The chirality of 4-Methylazetidin-2-one arises from the asymmetric carbon atom at position 4. This chirality leads to distinct Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra. Notably, the non-planarity of the amide chromophore, influenced by the methyl group, significantly contributes to the rotational strength of its electronic transitions, as per a previously established spiral rule. []

Q3: What is known about the dimerization of 4-Methylazetidin-2-one?

A: Both experimental and computational studies indicate that 4-Methylazetidin-2-one readily forms dimers in solution. The dimerization is driven by hydrogen bonding and is characterized by a calculated binding enthalpy of approximately -51 kJ/mol. The dimeric form exhibits distinct IR and VCD spectra compared to the monomeric form. []

Q4: Can you describe a common synthetic route for 4-Methylazetidin-2-one derivatives?

A: One established method utilizes 1,3-dioxin-4-ones as starting materials. The synthesis involves the formation of β-ketocarboxamides, followed by reduction to 3-hydroxycarboxamides. Subsequent mesylation and base-mediated cyclization of the 3-mesyloxycarboxamides yield the desired 4-Methylazetidin-2-one derivatives. This approach allows for stereocontrol, with the chirality of the final product influenced by the stereochemistry of intermediates. []

Q5: Have any specific biological activities been reported for 4-Methylazetidin-2-one derivatives?

A: Research has focused on the platelet aggregation inhibitory activities of 3-acylidene-4-methylazetidin-2-one derivatives. Modifications at the 1-position of the azetidin-2-one ring have yielded compounds with potent inhibitory effects against rabbit platelet aggregation induced by adenosine diphosphate or collagen in vitro. []

Q6: What are the implications of 4-Methylazetidin-2-one forming dimers in solution for its biological activity?

A: Dimerization can significantly impact a compound's bioavailability and interaction with biological targets. The tendency of 4-Methylazetidin-2-one to form dimers, as observed in spectroscopic studies [], should be considered when investigating its biological activity. Further research is needed to determine if the dimeric or monomeric form is pharmacologically relevant and to elucidate the potential influence of dimerization on its platelet aggregation inhibitory activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.